molecular formula C23H24N2O4 B4618940 7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Cat. No. B4618940
M. Wt: 392.4 g/mol
InChI Key: SEDDDDRFCKXCAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to the specified compound involves the reductive amination of precursors with different substituted aromatic aldehydes, employing sodium cyanoborohydride in methanol. These processes yield compounds with significant antibacterial and antifungal activity, demonstrating the versatility and applicability of such synthetic methods in medicinal chemistry research (Mandala et al., 2013).

Molecular Structure Analysis

Crystal structure analysis of similar compounds reveals detailed information about the molecular geometry, including bond angles, conformation, and crystal packing. For instance, studies on chromene derivatives provide insights into the arrangement and orientation of molecular structures, aiding in the understanding of their interactions and stability (Okasha et al., 2022).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including cyclocondensation and reaction with electrophilic and nucleophilic reagents, leading to the formation of a diverse range of heterocyclic compounds. These reactions highlight the reactivity and potential for functionalization of the core chromene structure (El-Agrody et al., 2002).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline form, can be deduced from the structural characterization of these compounds. X-ray diffraction studies provide detailed information on the crystalline structure, which is crucial for understanding the physical characteristics and stability of these compounds under various conditions (Han et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are essential for their potential application in medicinal chemistry. Studies on their binding affinity and inhibitory activity towards various biological targets, such as enzymes and receptors, provide valuable insights into their chemical behavior and potential therapeutic applications (Parveen et al., 2017).

Scientific Research Applications

Antimicrobial Activity

  • A series of novel compounds related to 7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one were synthesized and showed significant antibacterial and antifungal activities, comparable to standard drugs. Docking studies with oxidoreductase protein organisms suggested a correlation between the estimated scores by genetic algorithms and the experimental inhibitory potency of these derivatives (Mandala et al., 2013).
  • Novel Piperazine linked methylene-bis-coumarins synthesized as derivatives of 7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one showed potent inhibitory activity against several bacterial strains, particularly those containing specific moieties at the piperazine ring (Nagaraj et al., 2019).

Synthesis and Characterization

  • Synthesis and characterization of derivatives of 7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one involved the use of various catalysts and techniques, providing insights into the structural and chemical properties of these compounds (Han et al., 2014).
  • The synthesis of (±)-4-Prenylpterocarpin involved coupling with a derivative of 7-methoxy-2H-1-benzopyran, demonstrating the chemical versatility and potential applications in various synthetic pathways (Coelho et al., 1992).

Molecular Docking and Biological Activities

  • The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, synthesized from 7-methoxynaphthalen-2-ol, showed favorable antibacterial and antifungal activities and was further analyzed through molecular docking, revealing bactericidal and fungicidal effects (Okasha et al., 2022).
  • Pyrimidine-piperazine-chromene and -quinoline conjugates, synthesized using a component related to 7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, were evaluated for their anti-proliferative activities against human breast cancer and kidney cells, demonstrating significant cytotoxic activities (Parveen et al., 2017).

properties

IUPAC Name

7-methoxy-3-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15-5-4-6-18(11-15)25-10-9-24(14-16(25)2)22(26)20-12-17-7-8-19(28-3)13-21(17)29-23(20)27/h4-8,11-13,16H,9-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDDDDRFCKXCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

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